Cas no 2866307-00-6 (Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1))

Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1)
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- インチ: 1S/C10H15N.ClH/c1-3-9-4-8(2)5-10(6-9)7-11;/h4-6H,3,7,11H2,1-2H3;1H
- InChIKey: XVIRPYXOSAVIQU-UHFFFAOYSA-N
- ほほえんだ: C1(CN)=CC(C)=CC(CC)=C1.[H]Cl
Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39868520-5.0g |
1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |
2866307-00-6 | 95.0% | 5.0g |
$1987.0 | 2025-03-16 | |
Enamine | EN300-39868520-0.25g |
1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |
2866307-00-6 | 95.0% | 0.25g |
$339.0 | 2025-03-16 | |
Enamine | EN300-39868520-1.0g |
1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |
2866307-00-6 | 95.0% | 1.0g |
$685.0 | 2025-03-16 | |
Enamine | EN300-39868520-0.1g |
1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |
2866307-00-6 | 95.0% | 0.1g |
$238.0 | 2025-03-16 | |
1PlusChem | 1P027X0A-1g |
1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |
2866307-00-6 | 95% | 1g |
$909.00 | 2024-05-07 | |
Aaron | AR027X8M-5g |
1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |
2866307-00-6 | 95% | 5g |
$2758.00 | 2023-12-15 | |
Aaron | AR027X8M-500mg |
1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |
2866307-00-6 | 95% | 500mg |
$761.00 | 2025-02-15 | |
Enamine | EN300-39868520-2.5g |
1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |
2866307-00-6 | 95.0% | 2.5g |
$1343.0 | 2025-03-16 | |
1PlusChem | 1P027X0A-100mg |
1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |
2866307-00-6 | 95% | 100mg |
$346.00 | 2024-05-07 | |
Aaron | AR027X8M-50mg |
1-(3-ethyl-5-methylphenyl)methanamine hydrochloride |
2866307-00-6 | 95% | 50mg |
$245.00 | 2025-02-15 |
Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1) 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1)に関する追加情報
Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1) and Its Applications in Modern Chemical Biology
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1), with the CAS number 2866307-00-6, has emerged as a compound of significant interest due to its unique structural properties and potential applications. This compound, often referred to by its systematic name, belongs to the class of aromatic amines and has garnered attention for its role in various biochemical pathways and drug development processes.
The molecular structure of Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1) consists of a benzene ring substituted with an amine group at the 3-position and an ethyl group at the 5-position, with the hydrochloride salt form enhancing its solubility in aqueous solutions. This structural configuration contributes to its reactivity and makes it a valuable intermediate in synthetic chemistry. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for diverse interactions with biological targets, making it a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in aromatic amines due to their role as pharmacophores in numerous therapeutic agents. Studies have shown that compounds with similar structural motifs can exhibit potent biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-ethyl-5-methylbenzenemethanamine hydrochloride is no exception and has been investigated for its potential in modulating various cellular processes.
One of the most exciting areas of research involving Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1) is its application in the development of novel anticancer agents. Cancer research has seen significant advancements by targeting specific enzymes and proteins involved in tumor growth and progression. The compound's ability to interact with biological targets at the molecular level makes it a valuable tool in this field. Recent studies have demonstrated that derivatives of this compound can inhibit key enzymes such as tyrosine kinases, which are overexpressed in many cancer cells. This inhibition can lead to the disruption of signaling pathways that promote cell proliferation and survival.
Another area where this compound has shown promise is in the treatment of neurological disorders. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the accumulation of toxic protein aggregates in the brain. Research suggests that aromatic amines can interfere with these aggregation processes by acting as chelators or modulators of metal ions that are involved in protein misfolding. The 3-ethyl-5-methylbenzenemethanamine hydrochloride has been found to exhibit neuroprotective effects in preclinical models, indicating its potential as a therapeutic agent for these debilitating conditions.
The synthesis of Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1) is another area of active research. Efficient synthetic routes are crucial for producing this compound on an industrial scale for pharmaceutical applications. Modern synthetic methodologies have enabled chemists to access complex molecules with high precision and yield. Techniques such as catalytic hydrogenation, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions have been employed to construct the desired framework efficiently. These advances not only facilitate the production of Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1) but also provide insights into developing new synthetic strategies for other bioactive molecules.
In addition to its therapeutic potential, Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1) has found applications in chemical biology research. Its ability to interact with biological systems makes it a useful tool for studying enzyme mechanisms and protein-protein interactions. Researchers use this compound as a probe to understand how specific molecules function within cells. This information is crucial for designing drugs that can target these interactions more effectively.
The future prospects of Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1) are promising as ongoing research continues to uncover new applications and refine synthetic methods. With advancements in computational chemistry and high-throughput screening technologies, scientists are better positioned than ever to discover new derivatives with enhanced properties. These derivatives could lead to more effective treatments for various diseases and improve patient outcomes significantly.
In conclusion, Benzenemethanamine, 3-ethyl-5-methyl-, hydrochloride (1:1) is a compound with remarkable potential in pharmaceuticals and biotechnology. Its unique structure and reactivity make it a valuable intermediate in drug development processes, while its biological activity suggests numerous therapeutic applications. As research progresses, we can expect to see even more innovative uses for this compound emerge, further solidifying its importance in modern chemical biology.
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